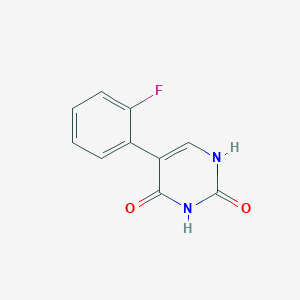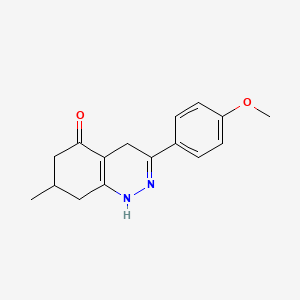
3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one, referred to as “MMPHPC”, is a synthetic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. MMPHPC is a member of the cinnolinone family of compounds and is structurally similar to other compounds in this family, such as cinnolin-4-one and cinnolin-3-one. MMPHPC has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as its ability to act as a potent anti-inflammatory agent.
Wirkmechanismus
MMPHPC has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, MMPHPC has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, MMPHPC has been found to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MMPHPC has been found to have various biochemical and physiological effects. Specifically, MMPHPC has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, MMPHPC has been found to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines. Furthermore, MMPHPC has been found to act as an antioxidant and to have potential applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMPHPC for laboratory experiments include its ability to inhibit the activity of cytochrome P450 enzymes, its anti-inflammatory properties, and its potential applications in the treatment of cancer. The limitations of using MMPHPC for laboratory experiments include its limited availability and the fact that it is a synthetic compound that must be synthesized in the laboratory.
Zukünftige Richtungen
The future directions for research on MMPHPC include further studies into its mechanism of action and its potential applications in the treatment of various diseases. In addition, further research is needed to determine the optimal dosage and formulation of MMPHPC for different applications. Finally, further research is needed to determine the long-term safety and efficacy of MMPHPC.
Synthesemethoden
MMPHPC is synthesized through a two-step process. The first step involves the reaction of the starting material 4-methoxyphenyl-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one with a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, MMPHPC, as well as byproducts such as water and sodium chloride. The second step involves the purification of the product by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
MMPHPC has been studied for its potential applications in the fields of chemistry and biochemistry. It has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as its ability to act as a potent anti-inflammatory agent. In addition, MMPHPC has been studied for its ability to act as an antioxidant and for its potential applications in the treatment of cancer.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-7-15-13(16(19)8-10)9-14(17-18-15)11-3-5-12(20-2)6-4-11/h3-6,10,18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTVYWDCPMYSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)OC)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


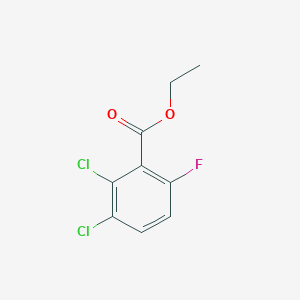
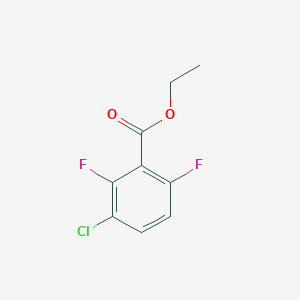



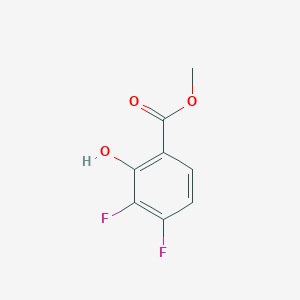
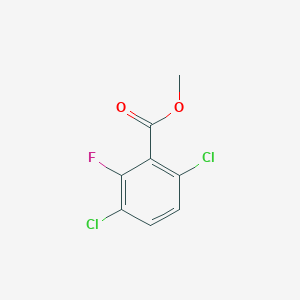

![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)
